molecular formula C5H11NO2 B1167468 Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate CAS No. 104857-68-3

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate

Cat. No.: B1167468
CAS No.: 104857-68-3
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Description

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate: is a chemical compound with the molecular formula C24H38O3Si . It is a derivative of abietic acid, which is a naturally occurring resin acid found in rosin. This compound is known for its unique structure, which includes a trimethylsilyl group and an ester functional group.

Preparation Methods

The synthesis of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate typically involves the esterification of abietic acid derivatives with methanol in the presence of a catalyst. The trimethylsilyl group is introduced through a silylation reaction, which involves the reaction of the hydroxyl group with a trimethylsilyl chloride reagent under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like pyridine, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, and alteration of signal transduction pathways .

Comparison with Similar Compounds

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate can be compared with other similar compounds, such as:

The presence of the trimethylsilyl group in this compound makes it unique, as it can influence the compound’s stability, reactivity, and biological activity.

Properties

CAS No.

104857-68-3

Molecular Formula

C5H11NO2

Molecular Weight

0

Synonyms

Methyl 15-[(trimethylsilyl)oxy]abieta-8,11,13-trien-18-oate

Origin of Product

United States

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